

Technical Guide to the Spectroscopic Identification of Ganoderic Acid D2

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Compound of Interest

Compound Name: Ganoderic acid D2

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the identification and characterization of **Ganoderic acid D2**, a bioactive triterpenoid found in *Ganoderma lucidum*. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data for Ganoderic Acid D2

The definitive identification of **Ganoderic acid D2** relies on a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data for the characterization of this compound.

Table 1: Mass Spectrometry Data for Ganoderic Acid D2

Parameter	Value	Source
Molecular Formula	C ₃₀ H ₄₂ O ₇	[1]
Molecular Weight	514.65 g/mol	
Ionization Mode	ESI-	[1]
[M-H] ⁻ (m/z)	513.3	[1]

Table 2: ¹H-NMR Spectroscopic Data for Ganoderic Acid D2

Proton Assignment	Chemical Shift (δ) in Pyridine-d ₅ (ppm)	Multiplicity and Coupling Constant (J in Hz)	Source
H-7	5.16	dd, J = 8.4, 8.4	[2]
H-12	4.69	s	[2]
Methyl	1.48	s	[2]
Methyl	1.45	s	[2]
Methyl	1.40	d, J = 6.7	[2]
Methyl	1.36	d, J = 7.3	[2]
Methyl	1.21	s	[2]
Methyl	1.16	s	[2]
Methyl	1.10	s	[2]

Note: In CDCl₃, the signals at δ 5.16 and 4.69 shift to δ 4.83 and 4.34, respectively. The signal for H-12 in CDCl₃ is observed at δ 4.34[2].

Table 3: ¹³C-NMR Spectroscopic Data for Ganoderic Acid D2

A complete, assigned ¹³C-NMR data table for **Ganoderic acid D2** is not readily available in the surveyed literature. However, it has been reported that 30 carbon resonances are observed in the ¹³C-NMR spectrum, consistent with its molecular formula[1]. The spectrum is noted to be very similar to that of Ganoderic acid C, with a key distinguishing signal for the hydroxyl-bearing carbon at position 12.

Carbon Assignment	Chemical Shift (δ) in Pyridine-d ₅ (ppm)	Source
C-12	79.2	[2]

Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of **Ganoderic acid D2**, synthesized from various sources.

Extraction and Isolation of Ganoderic Acids

A general procedure for the extraction and isolation of ganoderic acids from *Ganoderma* species involves the following steps[1][3]:

- **Extraction:** The fruiting bodies of *Ganoderma lucidum* are first chipped and then extracted with 95% ethanol at an elevated temperature (e.g., 80°C) multiple times.
- **Preliminary Fractionation:** The ethanol is removed under reduced pressure, and the resulting extract is applied to a silica gel column. Elution is performed using a gradient system, such as chloroform/acetone.
- **Reversed-Phase Chromatography:** The fractions containing ganoderic acids are further purified using a reversed-phase C-18 column with a water/methanol gradient.
- **High-Performance Liquid Chromatography (HPLC):** Final purification of **Ganoderic acid D2** is achieved through semi-preparative HPLC.

Mass Spectrometry Analysis

The molecular weight and fragmentation pattern of **Ganoderic acid D2** are determined using high-resolution mass spectrometry.

- **Instrumentation:** An ultra-performance liquid chromatography system coupled with a quadrupole time-of-flight mass spectrometer (UPLC/Q-TOF MS) is a common setup[4].
- **Sample Preparation:** A purified sample of **Ganoderic acid D2** is dissolved in a suitable solvent, such as methanol.
- **Chromatographic Conditions:**
 - **Column:** A C18 reversed-phase column is typically used.

- Mobile Phase: A gradient of acetonitrile and water (often with a modifier like 0.1% formic acid) is employed.
- Mass Spectrometry Parameters:
 - Ionization: Electrospray ionization (ESI) in negative mode is effective for this class of compounds.
 - Fragmentation: High-collision energy mass spectrometry can be used to study the fragmentation pathways[1]. A characteristic loss of 130 Da is often observed in the mass spectra of ganoderic acids, which corresponds to the cleavage of the side chain[1].

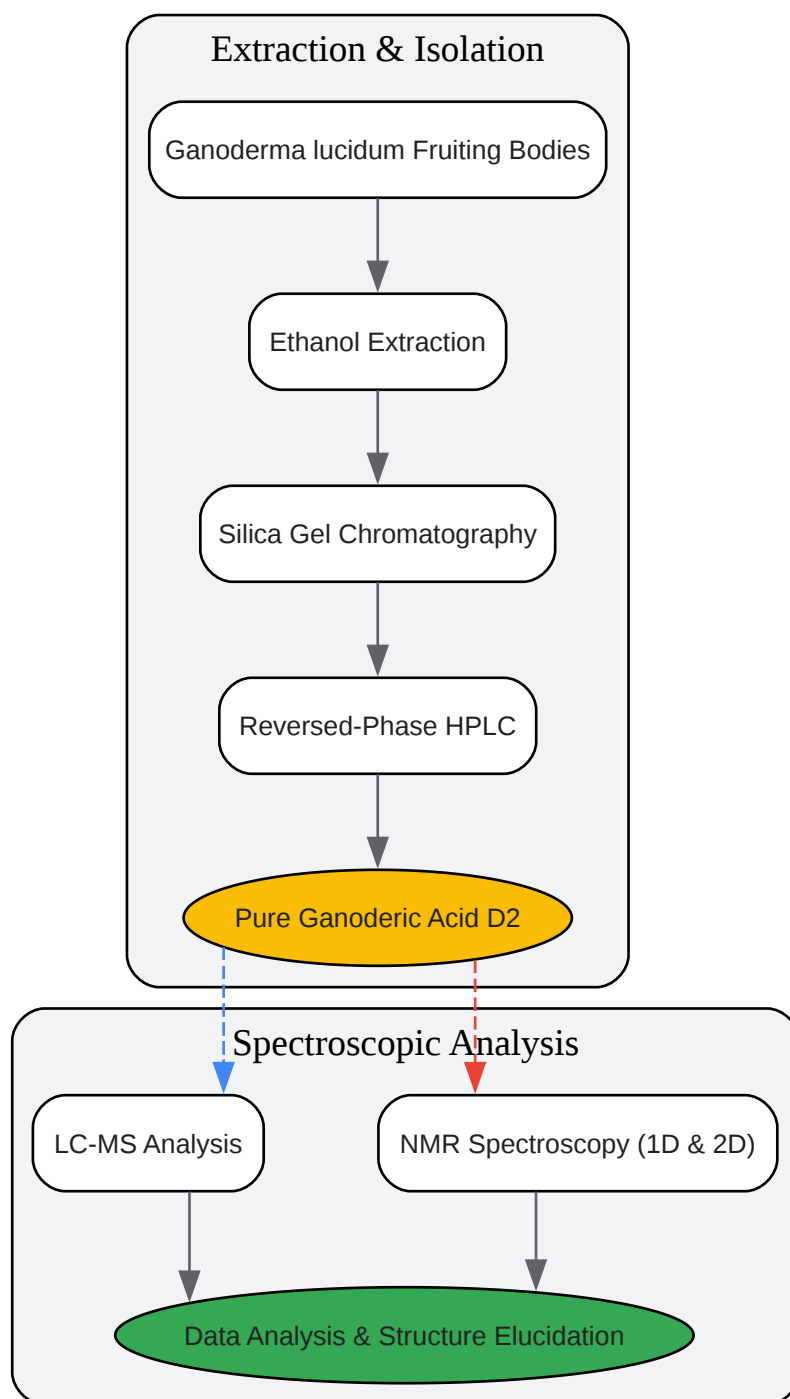
NMR Spectroscopy Analysis

The structural elucidation of **Ganoderic acid D2** is accomplished through a combination of 1D and 2D NMR experiments.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for resolving the complex proton and carbon signals.
- Sample Preparation: The purified sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl_3) or deuterated pyridine (Pyridine-d_5).
- NMR Experiments:
 - ^1H -NMR: To determine the chemical shifts and coupling constants of the protons.
 - ^{13}C -NMR: To identify the number of unique carbon atoms and their chemical environments.
 - 2D-NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to fully assign the structure.

Visualized Workflow

The following diagram illustrates the general workflow for the identification of **Ganoderic acid D2**.



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Caption: Workflow for the isolation and spectroscopic identification of **Ganoderic Acid D2**.

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